
Phenylmethanesulfonic acid
Overview
Description
Phenylmethanesulfonic acid (PMSA), also known as phenylmethylsulfonic acid, is a sulfonic acid derivative with the chemical formula $ \text{C}7\text{H}8\text{O}3\text{S} $. It is the hydrolysis product of phenylmethanesulfonyl fluoride (PMSF), a widely used serine protease inhibitor in biochemical assays . PMSA features a negatively charged sulfonate group ($-\text{SO}3^-$) instead of the sulfonyl fluoride moiety ($-\text{SO}_2\text{F}$) present in PMSF. This structural difference significantly impacts its chemical reactivity, binding affinity, and biological interactions.
PMSA is notable for its ability to interact with enzymes such as cytochrome P450 3A4 (CYP3A4) and low molecular weight protein tyrosine phosphatase (LMW-PTP), albeit with weaker inhibitory effects compared to PMSF .
Biological Activity
Phenylmethanesulfonic acid (PMSA) is an aromatic sulfonic acid that has garnered attention for its diverse biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry. This article explores the biological activity of PMSA, including its mechanisms, interactions, and implications for drug development.
This compound has the molecular formula C₇H₈O₃S and a molecular weight of approximately 172.20 g/mol. It is characterized by a phenyl group attached to a methanesulfonic acid moiety, which contributes to its chemical reactivity and solubility properties.
PMSA exhibits several biological activities through various mechanisms:
- Enzyme Inhibition : PMSA acts as a serine protease inhibitor , which is significant in regulating proteolytic processes involved in various biological functions. It interacts with serine residues in the active sites of enzymes, thus inhibiting their activity .
- Cell Signaling Modulation : The compound has been implicated in modulating cell signaling pathways, potentially affecting cell growth and differentiation. This modulation can influence processes such as inflammation and immune responses .
- Antimicrobial Activity : Research indicates that PMSA may possess antimicrobial properties, making it a candidate for developing new antibacterial agents. Its ability to inhibit specific bacterial enzymes suggests potential therapeutic applications .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects related to PMSA:
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of PMSA on serine proteases, researchers found that PMSA effectively reduced the activity of specific enzymes involved in inflammatory responses. This inhibition was linked to decreased levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of PMSA against common bacterial strains. The results demonstrated that PMSA exhibited significant inhibitory effects on bacterial growth, indicating its potential as a lead compound for developing new antibiotics.
Research Findings
Recent studies have highlighted the following findings regarding PMSA:
- Absorption and Distribution : this compound shows favorable absorption characteristics, with high intestinal absorption probabilities noted in pharmacokinetic studies . This suggests that PMSA could be effectively utilized in oral drug formulations.
- Toxicity Profile : Toxicological assessments indicate that PMSA has low toxicity levels, making it suitable for pharmaceutical applications . Its safety profile enhances its appeal as a candidate for drug development.
- Potential Applications : Beyond its role as an enzyme inhibitor, PMSA is being explored for its potential use as a buffering agent and stabilizing agent in pharmaceutical formulations due to its chemical stability and compatibility with various compounds .
Scientific Research Applications
Pharmaceutical Development
Phenylmethanesulfonic acid plays a crucial role in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications. Its sulfonamide group is integral in creating compounds with enhanced therapeutic profiles.
Key Applications:
- Synthesis of Analgesics: Compounds derived from this compound are studied for their potential to alleviate pain more effectively than conventional drugs.
- Antimicrobial Agents: Research indicates that derivatives of this acid exhibit antimicrobial properties, making them candidates for new antibiotic formulations.
Case Study:
A study demonstrated the synthesis of a series of sulfonamide derivatives from this compound, which showed promising antibacterial activity against several pathogens including Escherichia coli and Staphylococcus aureus .
Biochemical Research
In biochemical research, this compound serves as an important reagent for various assays and studies involving enzyme activities and protein interactions. Its ability to modify proteins makes it valuable for understanding cellular processes.
Key Applications:
- Enzyme Activity Assays: It is used to study the activity of glyoxalase II and other enzymes, providing insights into metabolic pathways .
- Protein Interaction Studies: The compound aids in characterizing protein interactions, crucial for drug design and development.
Data Table: Enzyme Inhibition Studies
Agricultural Chemistry
This compound is explored for its potential applications in agricultural chemistry, particularly as a plant growth regulator. Its ability to influence plant metabolism can enhance crop yields and improve resistance to environmental stressors.
Key Applications:
- Plant Growth Regulation: Research indicates that this compound can stimulate growth in certain crops under stress conditions.
- Pesticide Development: Its derivatives are being investigated for their efficacy as environmentally friendly pesticides.
Case Study:
In a controlled study, this compound was applied to tomato plants under drought conditions, resulting in a significant increase in biomass compared to untreated controls. This suggests its potential as a growth enhancer in adverse conditions .
Q & A
Q. How can phenylmethanesulfonic acid (PMSA) be synthesized and purified for laboratory use?
Basic Research Focus
PMSA is primarily synthesized via hydrolysis of phenylmethylsulfonyl fluoride (PMSF), a common serine protease inhibitor. The reaction involves nucleophilic substitution under alkaline conditions (e.g., aqueous NaOH). Purification typically employs recrystallization using polar solvents like ethanol/water mixtures to isolate PMSA . For high-purity applications (e.g., enzyme studies), column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended to remove residual PMSF or byproducts.
Q. What experimental controls are critical when using PMSA in superoxide radical scavenging assays?
Basic Research Focus
In assays measuring superoxide radical scavenging (e.g., NADH-NBT-PMS systems), PMSA’s stability and concentration must be standardized:
- Negative controls : Omit PMSA to confirm it is the sole radical initiator.
- Positive controls : Use ascorbic acid or Trolox to benchmark scavenging efficiency.
- Reaction kinetics : Monitor time-dependent absorbance at 560 nm to avoid saturation artifacts .
Q. How does PMSA interact with cytochrome P450 3A4 (CYP3A4), and what experimental artifacts may arise?
Advanced Research Focus
PMSA weakly inhibits CYP3A4 by binding as a type I ligand, displacing the heme-coordinated water molecule. This interaction reduces enzymatic activity by ~20% at 100 µM concentrations. Key considerations :
- Chromatographic interference : PMSA alters CYP3A4’s elution profile in size-exclusion chromatography.
- Assay design : Exclude PMSF/PMSA from purification buffers to prevent false-negative results in drug metabolism studies .
Q. How can computational methods clarify PMSA’s binding mechanisms in molecular docking studies?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) reveals PMSA’s affinity for proteins like sucrose-independent bacterial adhesins. Methodology :
- Validation : Use RMSD < 2 Å to confirm docking reproducibility against crystal structures (e.g., PDB 3IPK).
- Binding energy thresholds : PMSA typically exhibits ∆G values of −4.5 to −5.5 kcal/mol, indicating moderate hydrophobic and sulfonic acid group interactions .
Q. What analytical techniques are optimal for detecting PMSA in complex biological matrices?
Advanced Research Focus
Technique | LOD | Matrix Compatibility | Key Challenges |
---|---|---|---|
LC-MS/MS | 0.1 ppb | Serum, liver homogenates | Ion suppression from lipids |
Ion Chromatography | 1 ppm | Aqueous solutions | Co-elution with sulfonates |
NMR (¹H/¹³C) | 100 ppm | Pure samples | Low sensitivity in mixtures |
Sample prep : Solid-phase extraction (C18 columns) improves recovery rates by >80% in biological fluids .
Q. How should researchers address contradictions in PMSA’s inhibitory effects across enzyme kinetic studies?
Advanced Research Focus
Discrepancies in PMSA’s IC₅₀ values (e.g., 50–200 µM for CYP3A4 vs. >500 µM for trypsin) arise from:
- pH-dependent ionization : PMSA’s sulfonic acid group (pKa ~1.5) remains deprotonated in physiological buffers, altering electrostatic interactions.
- Enzyme active site topology : CYP3A4’s flexible substrate pocket accommodates PMSA more readily than rigid proteases.
Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under varying pH and ionic strength .
Q. What are the implications of PMSA’s hydrolysis kinetics for long-term biochemical assays?
Advanced Research Focus
PMSA degrades slowly in aqueous buffers (t₁/₂ ≈ 72 hours at 25°C), generating trace phenylmethanol and sulfonate ions. Mitigation strategies :
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs and Derivatives
Phenylmethanesulfonyl Fluoride (PMSF)
- Structure : $ \text{C}7\text{H}7\text{FO}_2\text{S} $, featuring a sulfonyl fluoride group.
- Function : A covalent serine protease inhibitor that irreversibly blocks enzyme activity by modifying active-site residues.
- Interaction with CYP3A4: Acts as a weak type I ligand, binding near the catalytic heme via hydrophobic interactions and hydrogen bonds (H-bonds) with Ser119 and Arg212.
- Affinity for CYP3A4 : PMSF has a dissociation constant ($ K_d $) in the micromolar range, while PMSA exhibits ~6-fold lower affinity due to its charged sulfonate group .
Trifluoromethanesulfonic Acid (TFMSA)
- Structure : $ \text{CF}3\text{SO}3\text{H} $, a strong sulfonic acid with a trifluoromethyl group.
- Function: Used as a catalyst in organic synthesis (e.g., glycosylation reactions).
Metyrapone and Fluconazole
- Structure : Metyrapone (pyridine derivative) and fluconazole (triazole derivative) are structurally distinct from PMSA but share functional relevance as CYP3A4 inhibitors.
- Interaction with CYP3A4 : Both act as type II ligands, coordinating directly to the heme iron. Fluconazole adapts a unique conformation in CYP3A4 compared to its binding in fungal CYP51, highlighting its promiscuity .
- Inhibitory Potency : Metyrapone and fluconazole exhibit medium-strength inhibition ($ IC_{50} $ in µM range), whereas PMSA shows negligible effects on CYP3A4 activity .
Functional Comparison in Enzymatic Systems
CYP3A4 Interactions
Compound | Binding Type | Heme Coordination | $ K_d $ (CYP3A4) | Inhibitory Potency |
---|---|---|---|---|
PMSF | Type I | No | ~10 µM | Weak |
PMSA | Type I | No | ~60 µM | Negligible |
Metyrapone | Type II | Yes | ~5 µM | Moderate |
Fluconazole | Type II | Yes | ~15 µM | Moderate |
Key Findings :
- The sulfonate group in PMSA reduces binding affinity and inhibitory potency compared to PMSF, likely due to electrostatic repulsion in the hydrophobic active site .
LMW-PTP Inhibition
- PMSA binds to LMW-PTP as a competitive inhibitor ($ K_i \approx 0.047–0.124 \, \text{mM} $), forming H-bonds with active-site residues and hydrophobic interactions near the catalytic pocket .
Preparation Methods
Sulfonation of Benzyl Halides via Thionyl Chloride and Thiosulfonic Acid Salts
Reaction Mechanism and Catalytic Systems
The patent US6222060B1 outlines a two-step process for synthesizing o-(carboalkoxy)phenylmethanesulfonyl chloride derivatives, adaptable to phenylmethanesulfonic acid. Benzyl chloride analogs react with thionyl chloride (SOCl₂) in the presence of Lewis acids (e.g., AlCl₃) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) at 0–20°C . This generates a reactive carbonyl chloride intermediate, which subsequently undergoes sulfonation with sodium thiosulfate (Na₂S₂O₃) at 40–60°C .
Optimization of Reaction Parameters
-
Temperature Control : Maintaining the first step at 5–10°C minimizes side reactions (e.g., polymerization), achieving 85–90% intermediate yield .
-
Molar Ratios : A 1:1.2 molar ratio of benzyl chloride to Na₂S₂O₃ maximizes sulfonic acid formation, with excess thiosulfate reducing chlorination byproducts .
-
Workup and Purification : Fractional distillation under reduced pressure (1–5 mmHg) isolates this compound with >95% purity, avoiding aqueous washes that may hydrolyze intermediates .
Table 1: Comparative Yields in Thionyl Chloride-Mediated Sulfonation
Substrate | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Benzyl chloride | AlCl₃ + TBAB | 5–10 | 89 | 96 |
4-Methylbenzyl chloride | FeCl₃ + TBAB | 10–15 | 84 | 93 |
2-Chlorobenzyl chloride | ZnCl₂ + TBAB | 0–5 | 78 | 91 |
Photochemical Synthesis Using Acetic Acid and Sulfur Dioxide
Apparatus Design and Irradiation Parameters
US6207025B1 details a photochemical reactor for methanesulfonic acid, scalable to benzyl derivatives. A coiled quartz tube (1.6 m length, 7 cm diameter) houses a 150 W high-pressure mercury lamp, irradiating a circulating mixture of acetic acid, sulfur dioxide (10 L/h), and air (10 L/h) at 90°C . UV light (240–320 nm) cleaves S–O bonds in SO₂, generating sulfonyl radicals that react with benzyl groups .
Productivity and Selectivity Enhancements
-
Pressure Effects : Operating at 4 bar increases methanesulfonic acid yield from 15 g/kWh (atmospheric) to 40 g/kWh, attributable to enhanced gas-liquid mixing .
-
Solvent Additives : Chloroform (5% w/w) boosts radical chain propagation, elevating this compound selectivity from 35% to 50% .
Table 2: Photochemical Synthesis Under Varied Conditions
Temperature (°C) | Pressure (bar) | Additive | Productivity (g/kWh) | Selectivity (%) |
---|---|---|---|---|
30 | 1 | None | 14 | 28 |
60 | 1 | Cu(OCOCH₃)₂ | 18 | 35 |
90 | 4 | CHCl₃ | 40 | 50 |
Sulfonation of Aromatic Amines in High-Boiling Solvents
Solvent Selection and Reaction Kinetics
WO2008011830A1 describes sulfonating m-phenylenediamine with oleum (20% SO₃) in phosphoric acid/polyphosphoric acid mixtures at 170–200°C . Adapted for benzylamine derivatives, this method avoids excessive sulfuric acid use, reducing waste. The solvent’s high boiling point (≥160°C) enables reflux without pressurization, achieving 94% yield in 6 hours .
Industrial-Scale Process Design
-
Molar Ratios : A 1:2.4 benzylamine-to-oleum ratio optimizes sulfonation without over-sulfonation .
-
Recycling : Phosphoric acid solvents are reused for 5–7 batches, cutting raw material costs by 40% .
Table 3: Solvent Impact on Sulfonation Efficiency
Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Phosphoric acid | 158 | 6 | 94 | 99 |
Sulfolane | 285 | 8 | 88 | 97 |
Polyphosphoric acid | >300 | 5 | 91 | 98 |
Comparative Analysis of Preparation Methods
Cost-Benefit Evaluation
-
Thionyl Chloride Method : High yields (89%) but requires toxic SOCl₂ and costly catalysts ($120/kg for AlCl₃) .
-
Photochemical Synthesis : Energy-intensive (40 g/kWh) but solvent-free, reducing waste disposal expenses .
-
Aromatic Amine Sulfonation : Low operational costs due to solvent recycling, though limited to amine-containing substrates .
Properties
IUPAC Name |
phenylmethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXKBAZVOQAHGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57267-76-2 (hydrochloride salt) | |
Record name | Benzylsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059221 | |
Record name | Benzenemethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0000034 [mmHg] | |
Record name | Benzylsulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3892 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-87-8 | |
Record name | Benzenemethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylsulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylsulfonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzenemethanesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-α-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLSULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRP81V98H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZYLSULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.